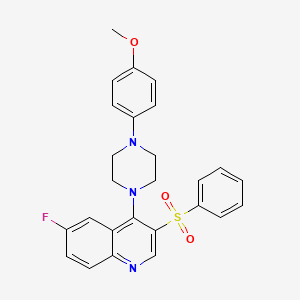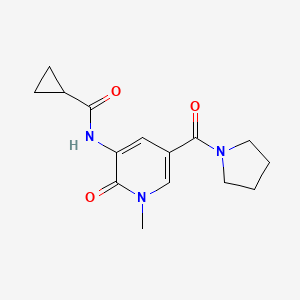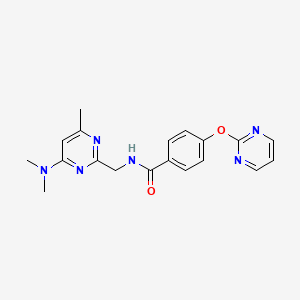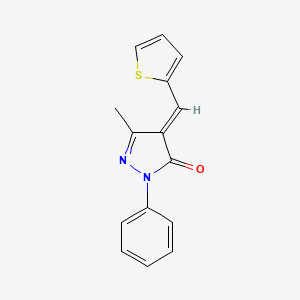
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a derivative of pyrazolone, a class of organic compounds with a five-membered lactam ring. It is characterized by the presence of a phenyl group and a thiophene moiety, which are expected to influence its chemical behavior and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a pseudo-five-component synthesis of bis(pyrazol-5-ols) under ultrasonic irradiation has been reported, which is a green and convenient approach providing high yields and environmental friendliness . Another study describes the synthesis of pyrazolone derivatives using ZnO nanoparticles as a catalyst under microwave irradiation, which offers advantages such as short reaction times and high yields . These methods highlight the ongoing efforts to develop efficient and sustainable synthetic routes for pyrazolone compounds.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystal diffraction . These techniques allow for the detailed characterization of the compounds, including the identification of substituents and the confirmation of the molecular framework. The presence of substituents like the phenyl group and the thiophene ring can significantly affect the electronic distribution and, consequently, the reactivity of the molecule.
Chemical Reactions Analysis
Pyrazolone derivatives exhibit a range of reactivities due to the presence of reactive sites in their structure. For example, they can undergo Michael addition reactions with active methylene compounds to afford cyclobutenes or cyclopyran-pyrazolines . They can also react with amines, phenols, and other nucleophiles to yield various substituted products . The reactivity towards amines and phenols can lead to the formation of azolylidene pyrazolones and other heterocyclic structures . These reactions are crucial for the diversification of the pyrazolone core and the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as melting points, solubility, and stability. The compounds' reactivity towards various reagents can be exploited to synthesize a wide array of derivatives with potential antioxidant and antimicrobial activities . Additionally, the electronic properties of the pyrazolone ring system can be tuned by the introduction of electron-donating or electron-withdrawing groups, which may affect their potential applications in material science or as pharmacophores in drug design.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound "3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one" (MPPTMPO) and its derivatives are valuable as building blocks in the synthesis of a variety of heterocyclic compounds. Recent research highlights the synthesis and application of MPPTMPO in creating heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have diverse applications, including in dyes synthesis, demonstrating MPPTMPO's versatility in organic synthesis. The unique reactivity of MPPTMPO allows for mild reaction conditions, expanding its utility in generating various heterocyclic compounds and dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).
Anticancer Agent Development
Another significant application of MPPTMPO derivatives is in the development of new anticancer agents. Pyrazoline, a core component of MPPTMPO, has been extensively studied for its anticancer properties. Synthesis of pyrazoline derivatives has shown a high biological effect, making it a focal point in pharmaceutical chemistry. These derivatives are known for their versatility, having been used in various multifunctional applications, especially in the domain of anticancer activity. The patent literature review from 2000 to 2021 emphasizes the importance of pyrazoline derivatives, including MPPTMPO, in anticancer research, highlighting their potential as a promising moiety for future drug development (Ray et al., 2022).
Monoamine Oxidase Inhibition
MPPTMPO derivatives have also been identified as potential inhibitors of Monoamine Oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structural flexibility of MPPTMPO allows for the synthesis of various derivatives that exhibit selective inhibition towards MAO, which is significant for developing treatments for conditions like depression and Parkinson's disease. The review highlights the importance of substitution at specific positions on the MPPTMPO nucleus to achieve significant MAO inhibition, indicating the compound's potential in neuroscience research (Mathew et al., 2013).
Propriétés
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSZSSFJKWRMX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

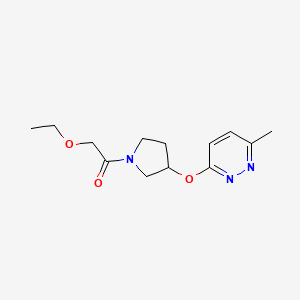
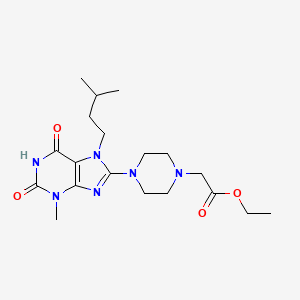
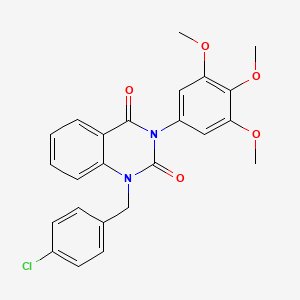
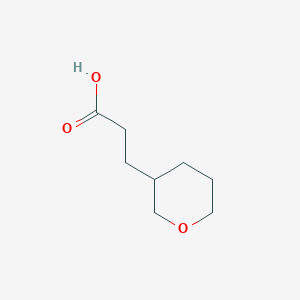
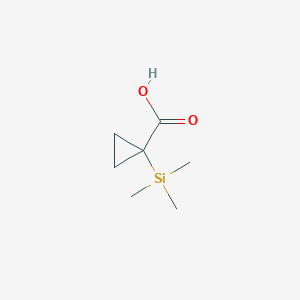
![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)
![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)
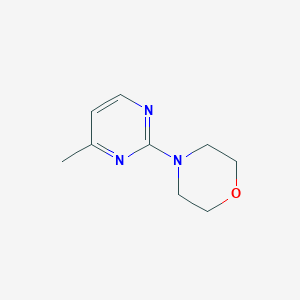
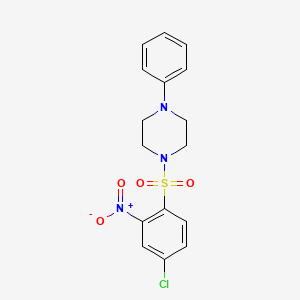
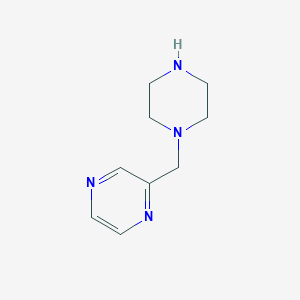
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
